3-(3-Chlorophenyl)picolinaldehyde
Overview
Description
3-(3-Chlorophenyl)picolinaldehyde is an organic compound with the molecular formula C12H8ClNO It is a derivative of picolinaldehyde, where the aldehyde group is attached to the 3-position of the pyridine ring, and a chlorophenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)picolinaldehyde typically involves the reaction of 3-chlorobenzaldehyde with picolinaldehyde under specific conditions. One common method is the condensation reaction, where the two aldehydes are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 3-(3-Chlorophenyl)picolinic acid.
Reduction: 3-(3-Chlorophenyl)picolinyl alcohol.
Substitution: 3-(3-Aminophenyl)picolinaldehyde.
Scientific Research Applications
3-(3-Chlorophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity and cellular processes is of significant interest.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)picolinaldehyde
- 3-(4-Chlorophenyl)picolinaldehyde
- 3-(3-Bromophenyl)picolinaldehyde
Comparison: 3-(3-Chlorophenyl)picolinaldehyde is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity Compared to its analogs with chlorine atoms at different positions, it may exhibit different pharmacokinetic and pharmacodynamic properties
Properties
IUPAC Name |
3-(3-chlorophenyl)pyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-4-1-3-9(7-10)11-5-2-6-14-12(11)8-15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODIBFWJGNMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494576 | |
Record name | 3-(3-Chlorophenyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61704-35-6 | |
Record name | 3-(3-Chlorophenyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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